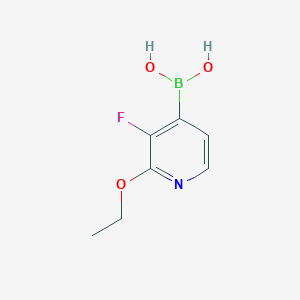

(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid

説明

(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid is a pyridine-based boronic acid derivative characterized by ethoxy (-OCH₂CH₃) and fluorine (-F) substituents at the 2- and 3-positions, respectively, and a boronic acid (-B(OH)₂) group at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are critical in drug development and organic electronics . Additionally, boronic acids exhibit unique interactions with biological targets, such as proteases and enzymes, making them valuable in inhibitor design .

特性

IUPAC Name |

(2-ethoxy-3-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO3/c1-2-13-7-6(9)5(8(11)12)3-4-10-7/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBKNBCPYSLQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246632-51-7 | |

| Record name | (2-ethoxy-3-fluoropyridin-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid typically involves the reaction of 2-ethoxy-3-fluoropyridine with a boron-containing reagent. One common method is the borylation of 2-ethoxy-3-fluoropyridine using bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

化学反応の分析

Types of Reactions

(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (typically 80-100°C), and solvents such as toluene or ethanol.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

科学的研究の応用

(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis . Some key applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

作用機序

The mechanism of action of (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide . This is followed by reductive elimination to form the desired biaryl or vinyl-aryl product. The boronic acid moiety plays a crucial role in stabilizing the palladium complex and facilitating the transmetalation step.

類似化合物との比較

Comparison with Structurally Similar Boronic Acid Derivatives

The pharmacological and chemical properties of (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid are influenced by its substituent arrangement. Below is a detailed comparison with analogous compounds:

Substituent Effects on Reactivity and pKa

- (6-Ethoxypyridin-3-yl)boronic acid (CAS 612845-44-0): Structure: Ethoxy group at the 6-position, boronic acid at the 3-position. pKa: Estimated to be higher than fluorinated derivatives due to reduced stabilization of the boronate form .

- 5-Fluoro-2-methoxypyridine-4-boronic acid (CAS 1043869-98-2): Structure: Methoxy (-OCH₃) at the 2-position, fluorine at the 5-position, boronic acid at the 4-position. Reactivity: Methoxy groups are less electron-donating than ethoxy, leading to moderate Lewis acidity. Fluorine’s electron-withdrawing effect stabilizes the boronate conjugate base. pKa: Slightly lower than non-fluorinated analogs (~8.5–9.0) due to fluorine’s through-space electronic effects .

(3-Fluoropyridin-4-yl)boronic acid hydrate (CAS 458532-97-3) :

- Structure : Fluorine at the 3-position, boronic acid at the 4-position.

- Reactivity : The absence of an ethoxy group simplifies steric interactions, enhancing binding affinity in diol-recognition applications (e.g., glucose sensors).

- pKa : ~8.2–8.5, slightly lower than (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid due to reduced steric hindrance .

Data Table: Comparative Analysis of Pyridinyl Boronic Acids

*DCC: Dynamic Combinatorial Chemistry .

Mechanistic Insights and Challenges

- Lewis Acidity and Binding Affinity : Fluorine’s electron-withdrawing effect stabilizes the boronate conjugate base, enhancing diol-binding kinetics in physiological conditions (pH 7.4) . Ethoxy groups, however, may reduce binding selectivity due to steric bulk .

- Synthetic Limitations : Steric hindrance from the ethoxy group complicates Suzuki-Miyaura coupling, requiring optimized palladium catalysts (e.g., XPhos Pd G3) .

生物活性

(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role as a boronic acid, a class of compounds that have demonstrated a variety of pharmacological effects, including anticancer, antibacterial, and antiviral properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Target Interactions

Boronic acids, including (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid, typically interact with enzymes and receptors in biological systems. They often act as inhibitors by forming covalent bonds with their targets. This interaction can lead to the modulation of enzymatic activity, which is crucial for various biochemical pathways.

Biochemical Pathways

The compound is particularly noted for its involvement in the Suzuki-Miyaura cross-coupling reaction, which is essential in organic synthesis for forming carbon-carbon bonds. This reaction is facilitated by palladium catalysts and highlights the compound's utility in synthesizing complex organic molecules .

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties. For example, (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid has been studied for its potential use in combination therapies for various cancers. A relevant study explored its efficacy when combined with bortezomib in treating aggressive lymphomas, demonstrating a potential to overcome drug resistance associated with pro-apoptotic proteins .

Antibacterial and Antiviral Activity

Boronic acids have also been investigated for their antibacterial and antiviral properties. In vitro studies have shown that certain derivatives exhibit significant activity against various bacterial strains and viruses. The specific impact of (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid on microbial pathogens remains an area for further exploration but aligns with the broader trend observed in boronic acid derivatives .

Animal Model Studies

Dosage effects observed in animal models suggest that (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid is generally well-tolerated at low doses. However, higher doses can lead to adverse effects, including toxicity and metabolic disruptions. Studies indicate that there exists a threshold dosage range where the compound remains effective without significant harm.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2-Ethoxy-4-pyridinyl)boronic acid | Lacks fluorine atom | Similar reactivity but different selectivity |

| (2-Fluoro-4-pyridinyl)boronic acid | Lacks ethoxy group | Different solubility and reactivity profile |

| (3-Fluoro-4-pyridinyl)boronic acid | Fluorine atom in different position | Alters interaction dynamics in cross-coupling reactions |

The presence of both an ethoxy group and a fluorine atom on the pyridine ring makes (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid unique among its analogs. This structural configuration can influence its reactivity and selectivity in chemical reactions, enhancing its value as a synthetic tool .

Case Studies

- Combination Therapy in Lymphoma : A study examined the efficacy of (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid in combination with bortezomib to treat advanced lymphomas. The results indicated improved outcomes compared to monotherapy approaches, suggesting potential clinical applications in oncology .

- Antimicrobial Studies : In another investigation, various boronic acid derivatives were screened for antibacterial activity against common pathogens such as S. aureus and E. coli. While specific results for (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid were not detailed, the general trend showed promising antimicrobial effects among similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。